(E)-ethyl 4-(2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamido)benzoate

Description

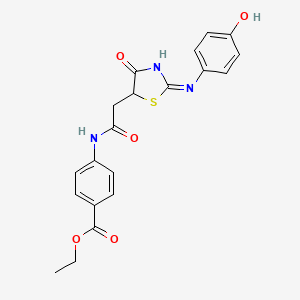

The compound “(E)-ethyl 4-(2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamido)benzoate” is a structurally complex molecule featuring a thiazolidin-4-one core, a 4-hydroxyphenyl imino group, and an ethyl benzoate moiety. The thiazolidinone ring is a well-characterized pharmacophore associated with diverse biological activities, including enzyme inhibition and antimicrobial properties . The (E)-configuration of the imino group (C=N) is critical for maintaining its stereoelectronic interactions with biological targets. This compound’s synthesis likely involves multi-step reactions, such as condensation of thiazolidinone precursors with ethyl 4-aminobenzoate derivatives, followed by purification via crystallization or chromatography .

Properties

IUPAC Name |

ethyl 4-[[2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-2-28-19(27)12-3-5-13(6-4-12)21-17(25)11-16-18(26)23-20(29-16)22-14-7-9-15(24)10-8-14/h3-10,16,24H,2,11H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIWGTTVTSGDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-ethyl 4-(2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamido)benzoate is a synthetic derivative that exhibits potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Core Structure : The compound features a benzoate moiety linked to an acetamido group and a thiazolidine derivative.

- Functional Groups : The presence of a hydroxyphenyl group and an imino linkage contributes to its potential biological activities.

Molecular Formula

The molecular formula for this compound is .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 364.43 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not determined |

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzoates can inhibit the growth of various pathogens. The thiazolidine ring in the compound may enhance its interaction with microbial enzymes, contributing to its efficacy against bacteria and fungi.

Anti-Juvenile Hormone Activity

A related study explored the anti-juvenile hormone activity of ethyl derivatives in insect models. The findings suggested that modifications to the ethyl benzoate structure could lead to significant biological effects, such as inducing precocious metamorphosis in silkworm larvae (Bombyx mori). This activity is particularly relevant for pest management strategies in agriculture .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the side chains and functional groups can significantly alter their efficacy:

- Hydroxy Group : The presence of a hydroxyphenyl group has been associated with increased interaction with biological targets.

- Thiazolidine Ring : This moiety may enhance binding affinity to specific receptors involved in hormonal regulation.

Case Studies

- Insecticidal Activity

- Antifungal Activity

Comparison with Similar Compounds

Ethyl 4-(2-((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

- Structure: Replaces the thiazolidinone-imino group with a triazolethio moiety.

- Key Differences: The triazole ring (C16H20N4O3S) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the thiazolidinone core . Lower molecular weight (348.42 g/mol vs. ~438–440 g/mol for the target compound) suggests reduced steric bulk.

- Biological Implications: Triazole derivatives are known for antifungal and anticancer activities, but the lack of the 4-hydroxyphenyl imino group may reduce specificity for targets like Sirtuin enzymes .

Ethyl 4-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoate

- Structure: Features a tetrazolethio-acetamido linker instead of the thiazolidinone-imino system.

- Key Differences: The tetrazole ring (five-membered, four nitrogen atoms) increases acidity and metabolic stability compared to the thiazolidinone . Absence of the 4-hydroxyphenyl group may diminish interactions with phenolic-binding enzymes or receptors.

2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

- Structure: Shares the thiazolidinone-imino-hydroxyphenyl motif but replaces the ethyl benzoate with a phenylacetamide group.

- Key Differences :

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the recommended methodologies for synthesizing and purifying (E)-ethyl 4-(2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamido)benzoate?

Synthesis typically involves multi-step reactions starting with thiazolidinone core formation. For example, condensation of 4-hydroxyphenylamine with thioglycolic acid derivatives under acidic conditions forms the imino-thiazolidin-4-one moiety. Subsequent coupling with ethyl 4-(2-chloroacetamido)benzoate (prepared via chloroacetylation of ethyl 4-aminobenzoate) can be achieved using nucleophilic substitution or carbodiimide-mediated coupling. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol. Yield optimization requires strict control of reaction time, temperature, and stoichiometric ratios .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR (¹H, ¹³C, DEPT-135) to confirm the imino group (δ 8.2–8.5 ppm for NH), thiazolidinone carbonyl (δ 170–175 ppm), and ester functionality (δ 4.1–4.3 ppm for CH₂CH₃).

- FT-IR for detecting N-H stretches (~3200 cm⁻¹), C=O (thiazolidinone: ~1680 cm⁻¹; ester: ~1720 cm⁻¹), and C=N (imine: ~1620 cm⁻¹).

- HPLC-MS (reverse-phase C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .

Q. How can researchers screen the biological activity of this compound in vitro?

Standard assays include:

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.

- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ calculations.

- Enzyme inhibition : Thiazolidinone derivatives are known to target enzymes like cyclooxygenase-2 (COX-2) or α-glucosidase. Use fluorometric or spectrophotometric assays with appropriate substrates .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Contradictions often arise from variations in assay conditions (e.g., pH, serum content) or cellular models. To address this:

- Perform dose-response curves under standardized conditions (e.g., RPMI-1640 medium, 10% FBS, 37°C/5% CO₂).

- Validate findings using orthogonal assays (e.g., apoptosis via Annexin V/PI staining alongside MTT).

- Conduct molecular docking to confirm target binding (e.g., COX-2 active site) and compare with known inhibitors .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies require systematic modifications:

- Core modifications : Replace the 4-hydroxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.

- Side-chain variations : Substitute the ethyl benzoate with methyl or tert-butyl esters to assess steric effects.

- Bioisosteric replacements : Swap the thiazolidinone with oxadiazole or triazole rings. Evaluate changes in logP (via HPLC) and binding affinity (via SPR or ITC) .

Q. What experimental designs are optimal for studying its stability in biological matrices?

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC.

- Plasma stability : Use human plasma (37°C, 5% CO₂) and quantify parent compound remaining at 0, 1, 4, and 8 hours using LC-MS/MS.

- Photostability : Expose to UV light (320–400 nm) and analyze degradation products .

Q. How can computational modeling enhance understanding of its pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME to estimate logP, BBB permeability, and CYP450 inhibition.

- Molecular dynamics (MD) simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding.

- Metabolite prediction : Employ Schrödinger’s Metabolite module to identify potential Phase I/II metabolites .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

- Process optimization : Replace hazardous solvents (e.g., DCM) with green alternatives (e.g., cyclopentyl methyl ether).

- Catalyst screening : Test palladium or copper catalysts for coupling steps to improve atom economy.

- Quality by Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., reaction temperature, catalyst loading) affecting yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.